
N-(4-bromophenyl)-2,4-dichlorobenzamide
Overview
Description
N-(4-bromophenyl)-2,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and two chlorine atoms attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dichlorobenzamide typically involves the condensation of 4-bromoaniline with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-bromoaniline+2,4-dichlorobenzoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of solvents like dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromophenyl)-2,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another similar compound with potential antimicrobial applications.
Uniqueness: N-(4-bromophenyl)-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) provides a versatile platform for further chemical modifications and applications.
Biological Activity
N-(4-bromophenyl)-2,4-dichlorobenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a bromine atom and two chlorine atoms on a benzamide backbone. The presence of halogens is significant as they can influence the compound's biological activity through electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is similar to that observed in other thiazole derivatives known for their antibacterial effects .
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been evaluated against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using assays like the Sulforhodamine B (SRB) assay, demonstrating significant cytotoxic effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms included disruption of lipid biosynthesis pathways critical for bacterial survival .
- Anticancer Potential : Research involving MCF7 cells revealed that this compound significantly inhibited cell growth in vitro. The results indicated that the compound could serve as a potential therapeutic agent against breast cancer due to its ability to induce apoptosis in cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature. However, further studies are necessary to fully understand its metabolic pathways and potential toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-2,4-dichlorobenzamide, and how is purity validated?
- Synthesis : A common method involves reacting 4-bromoaniline with 2,4-dichlorobenzoyl chloride in anhydrous acetone or dichloromethane under reflux. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. For example, derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide are synthesized via coupling with Boc-protected intermediates followed by deprotection .
- Purity Validation : Techniques include:
- HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water gradient).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 387.5 [M+H]⁺ for a hydrochloride salt derivative) .
- 1H NMR : Aromatic protons appear as distinct doublets (δ 7.55–7.21 ppm) with coupling constants (e.g., J = 8.2–1.9 Hz) matching substitution patterns .
Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?
- X-ray Diffraction : Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., 33.32° for an acyl thiourea derivative), confirming steric effects and hydrogen-bonding networks (e.g., NH···O=C interactions). SHELX software is widely used for refinement .
- Electron Density Maps : Highlight regions of high polarity (e.g., carbonyl groups) and potential binding sites for metal coordination or biological targets .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
- Substituent Effects :
- Electron-Withdrawing Groups : Bromine and chlorine enhance metabolic stability and receptor binding via hydrophobic interactions. For example, trifluoromethyl substitutions increase lipophilicity (logP > 3.5), improving blood-brain barrier penetration .
- Aminoethyl Side Chains : Derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide show enhanced Trypanosoma brucei inhibition (IC₅₀ < 1 µM) due to improved solubility and target engagement .
- SAR Table :
Substituent | Bioactivity (IC₅₀) | Selectivity (CB2/CB1) |
---|---|---|
4-Bromo, 2,4-dichloro | 1.35 nM (CB1) | 286 |
Trifluoromethyl | 0.89 nM (CB1) | 320 |
Data from CB1 receptor binding studies |
Q. What computational methods are used to predict the reactivity and toxicity of this compound?
- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) predicts electrophilic sites (e.g., carbonyl carbons with Fukui indices > 0.1) prone to nucleophilic attack .
- Toxicity Profiling : QSAR models (e.g., TOPKAT) evaluate Ames test mutagenicity and hepatotoxicity risks. The bromine atom may correlate with cytochrome P450 inhibition .
Q. How can structural misassignments in derivatives impact pharmacological data interpretation?
- Case Study : A sulfonamide analog was initially misassigned as an amide, leading to overestimated EC₅₀ values (385 → 421 g/mol correction). Validated via:
- HRMS : Accurate mass confirmation (Δ < 2 ppm).
- 2D NMR : HSQC and HMBC correlations resolve bonding ambiguities .
Q. Methodological Considerations
Q. What experimental protocols resolve conflicting bioactivity data across studies?
- Dose-Response Reproducibility : Use standardized assays (e.g., SRB cytotoxicity protocol ) with controls for batch-to-batch compound variability.
- Meta-Analysis : Compare logD values (e.g., 2.8 vs. 3.2) to explain discrepancies in IC₅₀ across cell lines .
Q. How are intermediates characterized during multi-step syntheses?
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUTPZJZVOXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965403 | |
Record name | N-(4-Bromophenyl)-2,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-14-7, 5112-49-2 | |
Record name | NSC405505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromophenyl)-2,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMO-2,4-DICHLOROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.